molecular formula C20H2F34O4 B13711649 Bis(perfluorooctyl) maleate CAS No. 934166-50-4

Bis(perfluorooctyl) maleate

Cat. No.: B13711649
CAS No.: 934166-50-4
M. Wt: 952.2 g/mol
InChI Key: OGBKVDKHMNTXID-OWOJBTEDSA-N
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Preparation Methods

The synthesis of Bis(perfluorooctyl) maleate typically involves the esterification of maleic acid with perfluorooctanol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high purity levels.

Chemical Reactions Analysis

Bis(perfluorooctyl) maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups. Common reagents for these reactions include sodium hydroxide and ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorooctanoic acid, while reduction may produce perfluorooctanol.

Mechanism of Action

The mechanism of action of Bis(perfluorooctyl) maleate is primarily related to its ability to alter surface properties. The high fluorine content of the compound imparts hydrophobic and oleophobic characteristics, making it effective in reducing surface tension and altering wettability . This property is particularly useful in applications such as emulsion polymerization and the study of membrane proteins.

Comparison with Similar Compounds

Bis(perfluorooctyl) maleate can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its ester functional groups, which provide distinct reactivity and applications compared to other fluorinated compounds.

Properties

CAS No.

934166-50-4

Molecular Formula

C20H2F34O4

Molecular Weight

952.2 g/mol

IUPAC Name

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) (E)-but-2-enedioate

InChI

InChI=1S/C20H2F34O4/c21-5(22,9(29,30)13(37,38)17(45,46)47)7(25,26)11(33,34)15(41,42)19(51,52)57-3(55)1-2-4(56)58-20(53,54)16(43,44)12(35,36)8(27,28)6(23,24)10(31,32)14(39,40)18(48,49)50/h1-2H/b2-1+

InChI Key

OGBKVDKHMNTXID-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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